EDI048

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

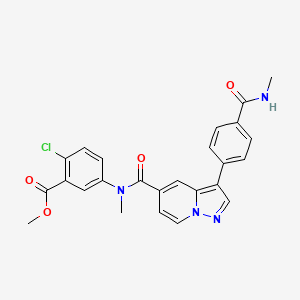

C25H21ClN4O4 |

|---|---|

Molecular Weight |

476.9 g/mol |

IUPAC Name |

methyl 2-chloro-5-[methyl-[3-[4-(methylcarbamoyl)phenyl]pyrazolo[1,5-a]pyridine-5-carbonyl]amino]benzoate |

InChI |

InChI=1S/C25H21ClN4O4/c1-27-23(31)16-6-4-15(5-7-16)20-14-28-30-11-10-17(12-22(20)30)24(32)29(2)18-8-9-21(26)19(13-18)25(33)34-3/h4-14H,1-3H3,(H,27,31) |

InChI Key |

UUGWSUYPJGPKKF-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C2=C3C=C(C=CN3N=C2)C(=O)N(C)C4=CC(=C(C=C4)Cl)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

EDI048: A Gut-Restricted PI(4)K Inhibitor for the Treatment of Cryptosporidiosis

An In-depth Technical Guide on the Mechanism of Action

This technical guide provides a comprehensive overview of the mechanism of action of EDI048, a novel, gut-restricted inhibitor of Cryptosporidium phosphatidylinositol 4-kinase (PI(4)K). Developed by Novartis, this compound is a promising drug candidate for the treatment of cryptosporidiosis, a severe diarrheal disease caused by the protozoan parasite Cryptosporidium. This document is intended for researchers, scientists, and drug development professionals interested in the molecular basis of this compound's therapeutic effect.

Executive Summary

Cryptosporidiosis is a major cause of morbidity and mortality, particularly in children and immunocompromised individuals, with limited effective treatment options. This compound is a first-in-class "soft drug" designed to act locally in the gastrointestinal tract, the primary site of Cryptosporidium infection. Its mechanism of action is centered on the potent and selective inhibition of the parasite's phosphatidylinositol 4-kinase (PI(4)K), an enzyme critical for parasite membrane synthesis and overall viability. By inhibiting PI(4)K, this compound disrupts essential cellular processes within the parasite, leading to its elimination. A key feature of this compound is its rapid metabolism in the liver upon systemic absorption, which minimizes systemic exposure and potential off-target effects.

Mechanism of Action: Targeting Cryptosporidium PI(4)K

This compound functions as an ATP-competitive inhibitor of Cryptosporidium PI(4)K (CpPI(4)K). This enzyme plays a crucial role in the phosphorylation of phosphatidylinositol to phosphatidylinositol 4-phosphate (PI4P), a key step in the synthesis of essential phosphoinositide lipids. These lipids are vital components of cellular membranes and are involved in various signaling pathways that regulate parasite growth, replication, and host-parasite interactions.

The inhibition of CpPI(4)K by this compound disrupts the production of PI4P, leading to a cascade of detrimental effects on the parasite's cellular functions. This disruption of parasite membrane synthesis is believed to be the primary driver of this compound's parasiticidal activity. Structural studies have shown that this compound binds to highly conserved amino acid residues within the ATP-binding site of CpPI(4)K.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: Mechanism of this compound action on the Cryptosporidium PI(4)K pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Value | Reference |

| IC50 vs. CpPI(4)K | C. parvum | 3.3 nM | |

| EC50 | C. parvum | 47 nM | |

| EC50 | C. hominis | 50 nM | |

| Maximum in vitro parasiticidal activity | C. parvum | 27 nM |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Reference |

| Metabolism in human hepatocytes (t1/2) | Human | < 3 min | |

| Plasma protein binding | Dog | 96.3% | |

| Plasma protein binding | Human | 95.3% |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dosage | Outcome | Reference |

| Immunocompromised Mouse | 10 mg/kg b.i.d. | Significant reduction in fecal oocysts and improved diarrhea after 3 days | |

| Neonatal Calf | Not specified | Rapid resolution of diarrhea and significant reduction in fecal oocyst shedding |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

In Vitro PI(4)K Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of Cryptosporidium PI(4)K.

Protocol:

-

Recombinant Enzyme: Purified, recombinant C. parvum PI(4)K is used as the enzyme source.

-

Substrate: The reaction is initiated by the addition of the substrate, phosphatidylinositol, and ATP.

-

Inhibitor: this compound is added at varying concentrations to determine its inhibitory potency.

-

Detection: The production of ADP, a byproduct of the kinase reaction, is measured using a commercially available assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Cryptosporidium Growth Inhibition Assay in HCT-8 Cells

This cell-based assay assesses the efficacy of this compound in inhibiting the growth of Cryptosporidium parasites within a host cell line.

Protocol:

-

Cell Culture: Human ileocecal adenocarcinoma cells (HCT-8) are cultured to confluence in 96-well plates.

-

Infection: The HCT-8 cell monolayers are infected with C. parvum or C. hominis oocysts.

-

Compound Treatment: Following infection, the cells are treated with a serial dilution of this compound.

-

Incubation: The plates are incubated for a defined period (e.g., 48 hours) to allow for parasite replication.

-

Quantification: Parasite growth is quantified using various methods, such as immunofluorescence microscopy to visualize and count parasites, or a cytopathic effect (CPE) assay that measures host cell viability.

-

Data Analysis: The effective concentration of this compound that inhibits 50% of parasite growth (EC50) is determined.

Immunocompromised Mouse Model of Cryptosporidiosis

This in vivo model evaluates the therapeutic efficacy of this compound in a living organism.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., SCID or IFN-γ knockout mice) are used as they are susceptible to chronic Cryptosporidium infection.

-

Infection: Mice are orally infected with C. parvum oocysts.

-

Drug Administration: this compound is administered orally at different dose levels and frequencies.

-

Monitoring: The infection is monitored by quantifying the number of oocysts shed in the feces over time. Clinical signs such as diarrhea and weight loss are also recorded.

-

Endpoint Analysis: At the end of the study, intestinal tissues may be collected for histopathological analysis to assess the parasite burden and tissue damage.

Experimental Workflow and Drug Discovery Cascade

The following diagram outlines the general workflow for the discovery and preclinical development of this compound.

Caption: Preclinical discovery and development workflow for this compound.

Conclusion

This compound represents a significant advancement in the development of therapeutics for cryptosporidiosis. Its targeted mechanism of action against Cryptosporidium PI(4)K, coupled with its gut-restricted properties, offers the potential for a highly effective and safe treatment. The data presented in this guide underscore the potent anti-cryptosporidial activity of this compound and provide a solid foundation for its ongoing clinical development. Further research will continue to elucidate the intricate details of its interaction with the parasite and its ultimate impact on the course of the disease.

EDI048: A Gut-Restricted PI(4)K Inhibitor for Cryptosporidiosis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

EDI048 is a novel, orally administered, gut-restricted inhibitor of Cryptosporidium phosphatidylinositol 4-kinase (PI4K), a critical enzyme for the parasite's viability. Developed as a "soft drug," this compound is engineered for potent, localized action within the gastrointestinal tract, the primary site of Cryptosporidium infection, while minimizing systemic exposure through rapid hepatic metabolism. This design mitigates the risk of off-target effects, a crucial safety consideration for its intended use in vulnerable pediatric populations. Preclinical studies have demonstrated its efficacy in reducing parasite burden and resolving clinical symptoms in animal models of cryptosporidiosis. This compound is currently undergoing clinical evaluation to assess its safety, tolerability, and pharmacokinetic profile in humans.

Core Function and Mechanism of Action

This compound functions as a potent and selective inhibitor of the Cryptosporidium parvum phosphatidylinositol 4-kinase (CpPI(4)K).[1] This enzyme plays a pivotal role in the parasite's intracellular life cycle.

Mechanism of Action:

The primary mechanism of action for this compound is the ATP-competitive inhibition of CpPI(4)K.[2] By binding to the ATP-binding site of the enzyme, this compound blocks the phosphorylation of phosphatidylinositol to phosphatidylinositol 4-phosphate (PI4P). This disruption of PI4P synthesis interferes with the biogenesis of parasite membranes, which is essential for the formation of functional merozoites—the motile, invasive stage of the parasite.[2] The inability to form new, viable merozoites halts the parasite's replication cycle within the host's intestinal epithelial cells.

The "soft drug" nature of this compound is central to its function. It is designed to be active at the site of infection in the gastrointestinal tract and then undergo rapid metabolism to an inactive carboxylic acid metabolite upon absorption into the bloodstream.[1] This rapid inactivation significantly reduces systemic exposure and the potential for off-target kinase inhibition.[1]

Quantitative Data

Table 1: In Vitro Activity of this compound

| Parameter | Species/Cell Line | Value | Reference |

| CpPI(4)K IC50 | C. parvum | 5.2 nM | [1] |

| EC50 | C. parvum (in HCT-8 cells) | 47 nM | |

| EC50 | C. hominis (in HCT-8 cells) | 50 nM | |

| Selectivity (Host Cell) | Hepatic and Intestinal Cell Lines | >500-fold |

Table 2: In Vivo Efficacy of this compound in an Immunocompromised Mouse Model

| Dose | Route | Regimen | Outcome | Reference |

| 1 mg/kg | Oral | Twice daily for 5 days | >3 log reduction in oocyst shedding | |

| 3 mg/kg | Oral | Twice daily for 5 days | >3 log reduction in oocyst shedding | |

| 10 mg/kg | Oral | Twice daily for 5 days | >3 log reduction in oocyst shedding |

Table 3: Preclinical Pharmacokinetic Parameters of this compound

| Species | Route | Dose | Cmax | AUC | Oral Bioavailability | Reference |

| Mouse | Oral | 10 mg/kg | 8.4 nM | 20.4 nM·h | Low | |

| Rat | Oral | 100 mg/kg | - | - | High gastrointestinal absorption, very fast clearance | |

| Dog | Oral | 25 mg/kg | - | - | Modest relative clearance | |

| Various | - | - | - | - | Low (0.4–5.6%) |

Experimental Protocols

In Vitro PI(4)K Enzyme Inhibition Assay

This protocol is adapted from methodologies described for similar PI(4)K inhibitors.

-

Enzyme and Substrate Preparation:

-

Recombinant Cryptosporidium parvum PI(4)K (CpPI(4)K) is expressed and purified.

-

L-α-phosphatidylinositol is prepared as the lipid substrate.

-

-

Assay Procedure:

-

The assay is conducted in a 384-well plate format.

-

CpPI(4)K enzyme is incubated with varying concentrations of this compound.

-

The kinase reaction is initiated by the addition of ATP and the phosphatidylinositol substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

-

Detection:

-

The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercially available ADP-Glo™ kinase assay kit.

-

Luminescence is read on a plate reader.

-

-

Data Analysis:

-

The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

-

In Vitro Cryptosporidium Growth Inhibition Assay

-

Cell Culture and Infection:

-

Human ileocecal adenocarcinoma cells (HCT-8) are cultured to confluence in 96-well plates.

-

C. parvum or C. hominis oocysts are excysted to release sporozoites.

-

The HCT-8 cell monolayers are infected with the sporozoites.

-

-

Compound Treatment:

-

After a set period to allow for parasite invasion, the culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

-

Incubation and Assessment:

-

The infected cells are incubated for a period that allows for parasite replication (e.g., 48-72 hours).

-

Parasite growth can be quantified using various methods, such as high-content imaging to count the number of parasites or a luciferase-based assay if using a transgenic parasite line expressing luciferase.

-

-

Data Analysis:

-

The half-maximal effective concentration (EC50) is determined by analyzing the dose-dependent inhibition of parasite growth.

-

In Vivo Efficacy in an Immunocompromised Mouse Model

-

Animal Model:

-

Immunocompromised mice (e.g., interferon-gamma knockout mice) are used as they are susceptible to sustained Cryptosporidium infection.

-

-

Infection:

-

Mice are orally infected with a defined number of C. parvum oocysts.

-

-

Treatment:

-

A few days post-infection, when the infection is established, mice are treated orally with this compound at various doses. A vehicle control group is also included.

-

Treatment is typically administered once or twice daily for a period of 5-7 days.

-

-

Monitoring and Endpoint:

-

Fecal samples are collected daily to monitor the shedding of oocysts. Oocysts are quantified using methods such as immunofluorescence microscopy or quantitative PCR.

-

The primary endpoint is the reduction in fecal oocyst shedding compared to the vehicle-treated group.

-

Signaling Pathways and Workflows

This compound "Soft Drug" Pharmacokinetic Pathway

Preclinical to Clinical Development Workflow for this compound

References

EDI048: A Gut-Restricted PI(4)K Inhibitor for the Treatment of Parasitic Infections

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, poses a significant threat to global health, particularly in pediatric and immunocompromised populations. The lack of highly effective and safe treatments underscores the urgent need for novel therapeutic agents. This document provides a comprehensive technical overview of EDI048, a first-in-class, gut-restricted inhibitor of Cryptosporidium phosphatidylinositol 4-kinase (PI(4)K). This compound is a potent, parasiticidal agent designed as an oral "soft drug" to maximize efficacy within the gastrointestinal tract while minimizing systemic exposure and potential off-target effects. This whitepaper details the mechanism of action, quantitative in vitro and in vivo data, and the experimental protocols utilized in the evaluation of this compound, offering a valuable resource for researchers and drug development professionals in the field of parasitology.

Introduction: The Challenge of Cryptosporidiosis

Cryptosporidiosis is a leading cause of moderate to severe diarrhea in children under two years of age in developing countries and can lead to life-threatening complications in immunocompromised individuals. The current standard of care, nitazoxanide, demonstrates limited efficacy in these vulnerable populations, highlighting a critical unmet medical need. The causative agents, primarily Cryptosporidium parvum and Cryptosporidium hominis, infect intestinal epithelial cells, leading to debilitating diarrhea, malnutrition, and in severe cases, death. The development of a safe and effective treatment, particularly for pediatric use, is a global health priority.

PI(4)K: A Validated Target in Apicomplexan Parasites

Phosphatidylinositol 4-kinase (PI(4)K) has been identified as a crucial enzyme for the viability of several apicomplexan parasites, including Plasmodium, the causative agent of malaria, and Cryptosporidium. This lipid kinase plays a vital role in the parasite's intracellular development, specifically in the biogenesis of membranes required for the formation of new merozoites. Inhibition of PI(4)K disrupts this process, leading to parasite death. The significant homology between the PI(4)K enzymes of Plasmodium and Cryptosporidium has enabled the translation of knowledge from antimalarial drug discovery to the development of anti-cryptosporidial agents. However, the homology with human PI(4)K isoforms necessitates a therapeutic strategy that mitigates the risk of off-target effects.

This compound: A First-in-Class "Soft-Drug" Inhibitor

This compound is a potent and selective inhibitor of Cryptosporidium PI(4)K, developed as a first-in-class oral soft drug. This innovative approach is designed to deliver the active substance directly to the site of infection in the intestinal epithelium. Upon absorption into the systemic circulation, this compound is engineered to be rapidly metabolized by the liver into an inactive form, which is then excreted. This gut-restricted action provides high local concentrations for maximal parasiticidal activity while minimizing systemic exposure, thereby enhancing the safety profile, a critical consideration for a pediatric medication.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Cryptosporidium PI(4)K. By binding to the ATP-binding pocket of the enzyme, this compound prevents the phosphorylation of phosphatidylinositol to phosphatidylinositol 4-phosphate (PI4P). This disruption of PI4P synthesis interferes with membrane trafficking and biogenesis within the parasite, ultimately preventing the formation of functional merozoites and leading to parasite death. This parasiticidal activity is a significant advantage over static agents, especially for treating infections in immunocompromised patients.

Caption: Mechanism of action of this compound on the Cryptosporidium PI(4)K signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity and pharmacokinetic properties of this compound and related compounds.

Table 1: In Vitro Activity of PI(4)K Inhibitors

| Compound | Target | Assay | IC50 / EC50 (nM) | Species | Citation |

| This compound | CpPI(4)K | Enzymatic Assay | 3.3 | C. parvum | |

| This compound | Parasite Growth | Cytopathic Effect | 47 | C. parvum | |

| This compound | Parasite Growth | Cytopathic Effect | 50 | C. hominis | |

| This compound | Parasite Elimination | Time-Kill Assay | ≥27 (for >99% reduction) | C. parvum | |

| KDU731 | Parasite Growth | Phenotypic Screen | Comparable to wild-type | C. parvum | |

| KDU731 | Parasite Growth | Phenotypic Screen | Comparable to C. parvum | C. hominis |

Table 2: In Vivo Efficacy of PI(4)K Inhibitors

| Compound | Model | Dose | Effect | Citation |

| This compound | Immunocompromised Mice | 10 mg/kg b.i.d. | Significant reduction in oocyst shedding | |

| This compound | Immunocompromised Mice | 10 mg/kg b.i.d. | >3-log reduction in fecal oocyst shedding | |

| This compound | Neonatal Calves | Not specified | Rapid resolution of diarrhea, significant reduction in oocyst shedding | |

| KDU731 | Immunocompromised Mice | Not specified | Potent reduction in intestinal infection | |

| KDU731 | Neonatal Calves | Not specified | Rapid resolution of diarrhea and dehydration |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Notes | Citation |

| Metabolism (t½) | Human Hepatocytes | < 3 min | Rapid metabolism | |

| Plasma Protein Binding | Dog | 96.3% | High | |

| Plasma Protein Binding | Human | 95.3% | High | |

| Clearance | Rats (at 100 mg/kg) | Very fast | High gastrointestinal absorption | |

| Clearance | Dogs (at 25 mg/kg) | Modest relative rate | - | |

| Systemic Exposure (AUC) | Immunocompromised Mice | 20.4 nM·h | Near the limit of detection, demonstrating gut-restriction |

The "Soft-Drug" Approach: A Gut-Restricted Strategy

The design of this compound as a "soft drug" is central to its therapeutic potential, especially for a pediatric indication. This strategy ensures the drug is highly active at the site of infection while being rapidly inactivated upon entering systemic circulation, thus providing a substantial safety margin.

Caption: The "soft-drug" pharmacokinetic profile of this compound.

Experimental Methodologies

The development and characterization of this compound involved a series of robust in vitro and in vivo assays. The general workflow is depicted below, followed by descriptions of key experimental protocols based on published literature.

Caption: Experimental workflow for the discovery and development of this compound.

In Vitro Parasite Growth Inhibition Assay

-

Cell Line: Human ileocecal adenocarcinoma cells (HCT-8) are cultured to confluence in 96- or 384-well plates.

-

Infection: Cryptosporidium parvum or C. hominis oocysts are excysted and added to the HCT-8 cell monolayers.

-

Compound Treatment: Following a brief invasion period (e.g., 3 hours), the wells are washed to remove free parasites, and media containing serial dilutions of the test compound (e.g., this compound) is added.

-

Incubation: Plates are incubated for a period allowing for parasite replication (e.g., 48-72 hours).

-

Readout: Parasite growth is quantified. This can be achieved through various methods, including immunofluorescence microscopy with parasite-specific antibodies, quantitative PCR (qPCR) of parasite DNA, or the use of transgenic parasites expressing reporter enzymes like Nano-luciferase (Nluc), which allows for a high-throughput luminescence-based readout.

-

Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

Immunocompromised Mouse Model of Cryptosporidiosis

-

Animal Model: Interferon-gamma knockout (IFN-γ−/−) mice on a C57BL/6 background are typically used, as they are susceptible to sustained Cryptosporidium infection.

-

Infection: Mice are infected via oral gavage with a defined number of oocysts (e.g., 10,000) from wild-type or transgenic (e.g., luciferase-expressing) C. parvum strains.

-

Treatment: Treatment with the test compound (e.g., this compound at 10 mg/kg) or vehicle control is initiated orally (b.i.d.) after infection is established (e.g., day 3 or 11 post-infection).

-

Monitoring: Infection is monitored by quantifying oocyst shedding in the feces. This is done by counting oocysts via microscopy or, more conveniently with transgenic parasites, by measuring luciferase activity in fecal pellets. Parasite load in tissues can also be assessed at the end of the study by qPCR or whole-animal imaging if fluorescent or bioluminescent parasite strains are used.

-

Endpoints: The primary endpoint is the reduction in fecal oocyst shedding compared to the vehicle-treated control group.

Neonatal Calf Model of Cryptosporidiosis

-

Relevance: This model is considered a clinical model of human cryptosporidiosis as it closely mimics the diarrheal disease seen in children.

-

Animal Model: Newborn calves are infected with a high dose of C. parvum oocysts within 24-48 hours of birth.

-

Treatment: Oral treatment with the test compound or placebo is initiated upon the onset of diarrhea.

-

Monitoring: Key clinical signs are monitored daily, including fecal consistency (diarrhea score), dehydration status, and general demeanor. Fecal samples are collected to quantify oocyst shedding.

-

Endpoints: Efficacy is determined by the rapid resolution of diarrhea and a significant reduction in the magnitude and duration of oocyst shedding in treated calves compared to controls.

Conclusion and Future Directions

This compound represents a significant advancement in the pursuit of a safe and effective treatment for cryptosporidiosis. Its targeted inhibition of Cryptosporidium PI(4)K, combined with a novel "soft-drug" design, provides a potent, parasiticidal mechanism with a favorable safety profile. The robust preclinical data, demonstrating efficacy in both mouse and a clinically relevant calf model, strongly support its continued development. This compound is currently in early clinical development (NCT05275855), offering hope for a new therapeutic option to combat this debilitating parasitic infection, particularly for the most vulnerable pediatric populations. Future research will focus on the outcomes of clinical trials to confirm its safety and efficacy in humans.

The "Soft Drug" Properties of EDI048: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EDI048 is a first-in-class, orally administered antiprotozoal agent under development by Novartis for the treatment of cryptosporidiosis, a diarrheal disease caused by the parasite Cryptosporidium.[1][2][3] A significant cause of morbidity and mortality in young children and immunocompromised individuals, cryptosporidiosis currently has limited effective treatment options.[2] this compound is designed as a "soft drug," a therapeutic agent that is active at the site of infection in the gastrointestinal tract but is rapidly metabolized to an inactive form upon absorption into the systemic circulation. This approach aims to maximize local efficacy while minimizing systemic exposure and potential off-target toxicities. This technical guide provides an in-depth overview of the core "soft drug" properties of this compound, presenting key preclinical data, detailed experimental methodologies, and visualizations of its mechanism of action and metabolic pathways.

Introduction to the "Soft Drug" Concept and this compound

The "soft drug" concept involves the intentional design of a therapeutic agent that exerts its desired pharmacological effect at a specific target site, after which it undergoes a predictable and rapid metabolic inactivation to a non-toxic moiety. This strategy is particularly advantageous for treating localized conditions, such as gastrointestinal infections, where high local drug concentrations are required, but systemic exposure could lead to adverse effects.

This compound was engineered with this principle in mind to treat pediatric cryptosporidiosis.[1][2] The rationale is to deliver a potent inhibitor of Cryptosporidium directly to the infected intestinal epithelial cells. Upon inevitable absorption into the bloodstream, the drug is designed to be swiftly cleared by the liver, thereby limiting systemic side effects.[2]

Mechanism of Action: Inhibition of Cryptosporidium PI(4)K

This compound is a potent and selective inhibitor of the Cryptosporidium phosphatidylinositol 4-kinase (PI(4)K).[1][2] PI(4)K is a crucial enzyme in lipid signaling pathways, playing a vital role in membrane trafficking and the synthesis of essential phosphoinositides for the parasite's survival and replication.[2] By inhibiting this enzyme, this compound disrupts the parasite's membrane synthesis, leading to a parasiticidal effect.[2] The high degree of conservation of the ATP-binding pocket of PI(4)K among different Cryptosporidium species, including C. parvum and C. hominis, suggests a broad spectrum of activity for this compound against the primary causative agents of human cryptosporidiosis.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that characterize the "soft drug" properties of this compound.

Table 1: In Vitro Potency and Activity

| Parameter | Species/Target | Value | Reference |

| IC50 | Cryptosporidium PI(4)K | 3.3 nM | [1] |

| EC50 | C. parvum | 47 nM | [1] |

| EC50 | C. hominis | 50 nM | [1] |

| Parasiticidal Activity (in vitro) | C. parvum | 27 nM (maximum) | [1] |

Table 2: In Vitro and In Vivo Pharmacokinetic Properties

| Parameter | Species | Value | Reference |

| Metabolism (t1/2) | Human Hepatocytes | < 3 min | [1] |

| Plasma Protein Binding | Dog | 96.3% | [1] |

| Plasma Protein Binding | Human | 95.3% | [1] |

| Clearance | Rat (100 mg/kg) | Very fast | [1] |

| Clearance | Dog (25 mg/kg) | Modest relative rate | [1] |

| Systemic Exposure (AUC) | Portal Vein (Rat) | 1,609 nM·h | |

| Systemic Exposure (AUC) | Systemic Circulation (Rat) | 39 nM·h |

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in the development and characterization of this compound.

In Vitro PI(4)K Enzyme Inhibition Assay

A standard biochemical assay is utilized to determine the inhibitory activity of this compound against Cryptosporidium PI(4)K.

-

Enzyme Source: Recombinant Cryptosporidium PI(4)K enzyme.

-

Substrate: Phosphatidylinositol (PI) and ATP.

-

Assay Principle: The assay measures the amount of ADP produced, which is directly proportional to the kinase activity. A common method is a fluorescence-based assay where the conversion of ADP to ATP is coupled to a light-emitting reaction.

-

Procedure:

-

The PI(4)K enzyme is incubated with varying concentrations of this compound.

-

The kinase reaction is initiated by the addition of a mixture of PI and ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent.

-

The IC50 value is calculated by plotting the enzyme inhibition against the concentration of this compound.

-

Cytopathic Effect (CPE) Assay

This cell-based assay is used to determine the efficacy of this compound in preventing parasite-induced host cell death.

-

Cell Line: Human ileocecal adenocarcinoma cells (HCT-8).

-

Infectious Agent: Cryptosporidium parvum or C. hominis oocysts.

-

Assay Principle: The assay measures the viability of the host cells after infection in the presence of the test compound. A reduction in the cytopathic effect indicates the anti-cryptosporidial activity of the compound.

-

Procedure:

-

HCT-8 cells are seeded in microtiter plates and grown to confluency.

-

The cells are infected with Cryptosporidium oocysts.

-

Varying concentrations of this compound are added to the infected cells.

-

The plates are incubated for a period sufficient for the parasite to cause a cytopathic effect in the control wells (typically 48-72 hours).

-

Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).

-

The EC50 value is determined by plotting the percentage of cell viability against the drug concentration.

-

In Vitro Metabolism Studies

These studies are crucial for characterizing the "soft drug" nature of this compound by assessing its metabolic stability.

-

Systems: Human and animal (rat, dog) liver microsomes, S9 fractions, and primary hepatocytes.

-

Assay Principle: The rate of disappearance of the parent drug is measured over time when incubated with the metabolic enzyme systems.

-

Procedure:

-

This compound is incubated with liver microsomes, S9 fraction, or hepatocytes in the presence of necessary cofactors (e.g., NADPH).

-

Aliquots are taken at various time points and the reaction is quenched.

-

The concentration of remaining this compound is quantified using LC-MS/MS.

-

The metabolic half-life (t1/2) and intrinsic clearance are calculated from the rate of drug depletion.

-

In Vivo Pharmacokinetic Studies

Pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to confirm its low systemic exposure.

-

Animal Models: Rats and dogs.

-

Administration: Oral gavage.

-

Sample Collection: Serial blood samples are collected at predetermined time points after drug administration.

-

Analytical Method: Plasma concentrations of this compound and its metabolites are determined using a validated LC-MS/MS method.

-

Parameters Calculated: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and clearance are calculated.

In Vivo Efficacy Studies

The efficacy of this compound is evaluated in animal models of cryptosporidiosis.

-

Immunocompromised Mouse Model:

-

Animal Strain: IFN-γ knockout mice are used as they are susceptible to persistent Cryptosporidium infection.

-

Infection: Mice are infected orally with C. parvum oocysts.

-

Treatment: this compound is administered orally at various dose levels.

-

Efficacy Endpoints: Reduction in fecal oocyst shedding, improvement in clinical signs (e.g., diarrhea), and parasite burden in the intestines.

-

-

Neonatal Calf Model:

-

Model: Neonatal calves provide a clinical model that closely mimics human cryptosporidiosis.

-

Infection: Calves are infected with C. parvum oocysts.

-

Treatment: Oral administration of this compound.

-

Efficacy Endpoints: Resolution of diarrhea, reduction in oocyst shedding, and improvement in overall clinical health.

-

Metabolic Pathway and Experimental Workflow

The "soft drug" design of this compound is centered on its predictable and rapid metabolism. The primary metabolic route is ester hydrolysis, leading to the formation of an inactive carboxylic acid metabolite.

The preclinical development of this compound followed a logical progression from in vitro characterization to in vivo validation of its "soft drug" properties.

In Vitro Safety Profile

A critical aspect of the "soft drug" approach is to ensure a wide safety margin. In vitro safety assays for this compound have not revealed any significant issues, supporting its favorable safety profile.[1] These assays typically include:

-

Genotoxicity Assays:

-

Mini-Ames Test: To assess the potential for inducing point mutations in bacteria.

-

Micronucleus Test: To evaluate the potential for causing chromosomal damage in mammalian cells.

-

-

Cardiotoxicity Assays:

-

hERG Channel Assay: To assess the risk of drug-induced cardiac arrhythmias.

-

-

CYP450 Inhibition and Induction Assays: To evaluate the potential for drug-drug interactions.

Conclusion

This compound exemplifies a well-designed "soft drug" for the treatment of cryptosporidiosis. Its potent and selective inhibition of Cryptosporidium PI(4)K provides a targeted parasiticidal mechanism. The engineered rapid hepatic metabolism to an inactive metabolite successfully limits systemic exposure, a key feature of its "soft drug" properties. Preclinical data from in vitro and in vivo studies in multiple species, including relevant animal models of the disease, have demonstrated a promising efficacy and safety profile.[1] This body of evidence supports the ongoing clinical development of this compound as a much-needed therapeutic option for pediatric cryptosporidiosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Calf Clinical Model of Cryptosporidiosis for Efficacy Evaluation of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cryptosporidium PI(4)K inhibitor this compound is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

EDI048: A Gut-Restricted Inhibitor of Parasite Membrane Synthesis for the Treatment of Cryptosporidiosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, poses a significant threat to vulnerable populations, particularly malnourished children and immunocompromised individuals. The lack of highly effective and safe treatments has spurred the search for novel therapeutic agents. This technical guide details the mechanism of action, preclinical efficacy, and experimental protocols for EDI048, a first-in-class, gut-restricted inhibitor of Cryptosporidium phosphatidylinositol 4-kinase (PI(4)K). By selectively targeting a key enzyme in the parasite's membrane synthesis pathway, this compound demonstrates potent parasiticidal activity with minimal systemic exposure, offering a promising new strategy for combating this challenging parasitic infection. This document provides a comprehensive overview of the core data, methodologies, and signaling pathways associated with this compound, intended to inform and guide researchers and professionals in the field of antiparasitic drug development.

Introduction

Cryptosporidium infection is a leading cause of moderate to severe diarrhea in young children, contributing significantly to morbidity and mortality in low-resource settings. The currently approved treatment, nitazoxanide, shows limited efficacy in those who need it most. This compound has been developed as an oral "soft drug" designed to act locally in the gastrointestinal tract, the primary site of Cryptosporidium infection, and to be rapidly metabolized upon absorption into the systemic circulation, thereby minimizing the risk of off-target effects.[1] This innovative approach addresses the critical need for a safe and effective therapeutic for cryptosporidiosis.

Mechanism of Action: Disruption of Parasite Membrane Synthesis

This compound's primary mechanism of action is the potent and selective inhibition of Cryptosporidium phosphatidylinositol 4-kinase (PI(4)K).[1][2] This enzyme plays a crucial role in the parasite's cellular processes by catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling lipid involved in vesicular trafficking and the maintenance of organelle membrane identity.

By acting as an ATP-competitive inhibitor, this compound blocks the kinase activity of C. parvum PI(4)K (CpPI(4)K), leading to a disruption of parasite membrane synthesis.[3] This disruption prevents the proper formation of merozoites during the parasite's replication within the host's intestinal epithelial cells.[4] The inability to form functional daughter parasites ultimately results in parasiticidal activity.[4]

Signaling Pathway

The following diagram illustrates the role of PI(4)K in the parasite and the inhibitory action of this compound.

Caption: Inhibition of Cryptosporidium PI(4)K by this compound.

Quantitative Data Summary

The preclinical development of this compound has generated significant quantitative data supporting its potency and favorable pharmacokinetic profile. The following tables summarize key in vitro efficacy and in vivo pharmacokinetic parameters.

Table 1: In Vitro Efficacy of this compound

| Parameter | C. parvum | C. hominis | Notes |

| IC50 (CpPI(4)K) | 3.3 nM[2] | - | Inhibition of the isolated enzyme. |

| EC50 | 47 nM[2] | 50 nM[2] | Effective concentration in cell-based assays. |

| Parasiticidal Activity | 27 nM[2] | - | Maximum in vitro parasiticidal activity observed. |

Table 2: In Vivo Pharmacokinetics of this compound

| Species | Dose | Cmax | t½ | Bioavailability | Notes |

| Rat | 100 mg/kg (oral) | - | - | - | High gastrointestinal absorption and very fast clearance.[2] |

| Dog | 25 mg/kg (oral) | - | - | - | Modest relative clearance rate.[2] |

| Mouse | 10 mg/kg (oral) | 8.4 nM[2] | - | Low (0.4-5.6%)[5] | Negligible circulating concentrations.[4] |

| Human (Hepatocytes) | - | - | < 3 min[2] | - | Rapid metabolism. |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dose | Outcome |

| Immunocompromised Mice | 10 mg/kg b.i.d. for 5 days | Significant reduction in fecal oocyst shedding.[2] |

| Neonatal Calves | - | Rapid resolution of diarrhea and significant reduction in fecal oocyst shedding.[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

In Vitro Cryptosporidium Infection Assay (HCT-8 cells)

This protocol describes a common method for assessing the anti-cryptosporidial activity of compounds in a human intestinal epithelial cell line.

-

Cell Culture: Human ileocecal adenocarcinoma (HCT-8) cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Oocyst Preparation: Cryptosporidium parvum oocysts are pre-treated to induce excystation. This typically involves a 10-minute incubation in 10 mM HCl at 37°C, followed by a 10-minute incubation in 200 µM sodium taurocholate at 15°C.[6]

-

Infection: HCT-8 cell monolayers, grown to 60-80% confluency in 96-well plates, are infected with the prepared oocysts (e.g., 10^5 oocysts/well).[6]

-

Compound Treatment: After a 4-hour infection period, the monolayers are washed to remove unexcysted oocysts and sporozoites. Serial dilutions of this compound are then added to the wells.[6]

-

Incubation: The treated, infected cells are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Quantification of Infection:

-

Immunofluorescence Staining: Cells are fixed with 3% formaldehyde, permeabilized with Triton X-100, and stained with a fluorescein isothiocyanate (FITC)-conjugated Vicia villosa lectin to detect C. parvum. Host cell nuclei are counterstained with Hoechst 33342.[6]

-

Imaging and Analysis: The number of parasites is quantified using automated microscopy and image analysis software. The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

-

Immunocompromised Mouse Model of Cryptosporidiosis

This in vivo model is used to evaluate the efficacy of therapeutic candidates in a host that mimics the susceptible human population.

-

Animal Model: Female C57BL/6 IFN-γ knockout mice (6-8 weeks old) are used.

-

Infection: Mice are infected orally with 10,000 C. parvum oocysts.

-

Drug Formulation and Administration: this compound is formulated in a vehicle such as 0.5% w/v methylcellulose and 0.5% w/v polysorbate in water. The formulation is administered by oral gavage, for example, at 10 mg/kg twice daily for 5 days, starting on day 3 post-infection.[2]

-

Efficacy Assessment: Fecal oocyst shedding is monitored daily. Fecal pellets are collected, weighed, and processed to quantify the number of oocysts per gram of feces using methods such as quantitative PCR or immunofluorescence microscopy.

-

Data Analysis: The reduction in oocyst shedding in the treated group is compared to a vehicle-treated control group.

Workflow and Logical Relationships

The development of this compound followed a structured preclinical pipeline, from initial screening to in vivo efficacy studies.

Drug Discovery and Preclinical Evaluation Workflow

Caption: Preclinical development workflow for this compound.

Conclusion

This compound represents a significant advancement in the pursuit of a safe and effective treatment for cryptosporidiosis. Its targeted mechanism of action, potent parasiticidal activity, and gut-restricted pharmacokinetic profile make it a promising clinical candidate. The data and protocols presented in this guide provide a comprehensive resource for the scientific community, intended to facilitate further research and development in the field of antiparasitic therapies. The continued investigation of this compound and similar gut-restricted compounds holds the potential to address a critical unmet medical need for vulnerable populations worldwide.

References

- 1. Discovery of this compound, a first-in-class oral soft-drug Cp PI(4)Ki for the treatment of pediatric cryptosporidiosis - American Chemical Society [acs.digitellinc.com]

- 2. Cryptosporidium PI(4)K inhibitor this compound is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. researchgate.net [researchgate.net]

- 5. Cryptosporidium PI(4)K inhibitor this compound is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular pathogenesis of Cryptosporidium and advancements in therapeutic interventions | Parasite [parasite-journal.org]

EDI048: A Gut-Restricted PI(4)K Inhibitor with Therapeutic Potential for Cryptosporidiosis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, poses a significant threat to global health, particularly in immunocompromised individuals and young children. Current therapeutic options are limited, highlighting the urgent need for novel, effective, and safe treatments. EDI048 is a first-in-class, orally administered, gut-restricted inhibitor of Cryptosporidium phosphatidylinositol 4-kinase (PI(4)K), a critical enzyme for parasite survival and replication. This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental methodologies.

Introduction

Cryptosporidiosis is a leading cause of moderate-to-severe diarrhea in children under two years of age in low-resource settings and can lead to chronic, life-threatening illness in immunocompromised patients.[1] The only FDA-approved treatment, nitazoxanide, has shown limited efficacy in these vulnerable populations.[2] this compound has been developed as a "soft drug," designed for high local concentration in the gastrointestinal tract with rapid metabolism upon systemic absorption, thereby minimizing potential off-target effects.[1][2] This approach is particularly crucial as the PI(4)K enzyme has homologs in humans.[1]

Mechanism of Action

This compound is an ATP-competitive inhibitor of Cryptosporidium PI(4)K.[3] This enzyme plays a pivotal role in the parasite's intracellular development, specifically in the synthesis of phosphatidylinositol 4-phosphate (PI(4)P), a key lipid in membrane trafficking and signaling.[1] By inhibiting PI(4)K, this compound disrupts parasite membrane synthesis, ultimately leading to parasite death.[1] Mutational analysis and crystal structure data have shown that this compound binds to highly conserved amino acid residues in the ATP-binding site of the enzyme.[1]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound.

In Vitro Efficacy

This compound has demonstrated potent activity against Cryptosporidium parvum and Cryptosporidium hominis in cell-based assays.

| Parameter | C. parvum | C. hominis | Reference |

| IC50 (PI(4)K inhibition) | 3.3 nM | - | [4] |

| EC50 (cell-based assay) | 47 nM | 50 nM | [4] |

| Maximum Parasiticidal Activity | 27 nM | - | [5] |

Table 1: In Vitro Activity of this compound

Experimental Protocol: HCT-8 Cell-Based Viability Assay

This protocol is a representative method for determining the in vitro efficacy of compounds against Cryptosporidium.

-

Cell Culture: Human ileocecal adenocarcinoma cells (HCT-8) are cultured in appropriate media and conditions.

-

Infection: HCT-8 cells are infected with C. parvum or C. hominis oocysts.

-

Compound Treatment: Following infection, cells are treated with serial dilutions of this compound.

-

Incubation: Assay plates are incubated for a defined period (e.g., 48 hours) to allow for parasite replication.

-

Viability Assessment: Cell viability, which is inversely proportional to parasite growth, is measured using a commercial assay such as CellTiter-Glo®. This assay quantifies ATP levels, which are depleted by parasite proliferation.

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

In Vivo Efficacy

The efficacy of this compound has been evaluated in two key animal models of cryptosporidiosis.

Immunocompromised Mouse Model

This compound demonstrated dose-dependent efficacy in an immunocompromised mouse model, with significant reductions in oocyst shedding.[6] Notably, this efficacy was achieved with negligible systemic exposure to the drug, highlighting its gut-restricted activity.[6]

| Dose (mg/kg) | Log Reduction in Oocyst Shedding | Systemic Exposure (Cmax) | Reference |

| 1 | 0.3 | Not Detectable | [6] |

| 3 | 1.1 | Not Detectable | [6] |

| 10 | 3.1 | 8.4 nM | [6] |

Table 2: Efficacy of this compound in an Immunocompromised Mouse Model

Experimental Protocol: Immunocompromised Mouse Model

-

Animal Model: An immunocompromised mouse strain (e.g., SCID or IFN-γ knockout mice) is used, as these models support robust Cryptosporidium infection.

-

Infection: Mice are orally inoculated with C. parvum oocysts.

-

Treatment: this compound is administered orally, typically as a suspension, at various dose levels. Treatment may begin prior to or at the time of infection and continue for a specified duration.

-

Monitoring: Fecal oocyst shedding is quantified daily or at regular intervals using methods such as qPCR or immunofluorescence microscopy. Clinical signs such as weight loss and diarrhea may also be monitored.

-

Endpoint: The primary endpoint is the reduction in fecal oocyst shedding compared to a vehicle-treated control group.

Neonatal Calf Model

In neonatal calves, a clinical model that closely mimics human cryptosporidiosis, this compound treatment resulted in a rapid resolution of diarrhea and a significant reduction in fecal oocyst shedding.[1]

Experimental Protocol: Neonatal Calf Model

-

Animal Model: Newborn calves are used as they are highly susceptible to Cryptosporidium infection.

-

Infection: Calves are orally infected with C. parvum oocysts.

-

Treatment: this compound is administered orally once the calves begin to show clinical signs of cryptosporidiosis (e.g., diarrhea and oocyst shedding).

-

Clinical Assessment: Fecal consistency and hydration status are scored daily.

-

Parasitological Assessment: Fecal oocyst shedding is quantified regularly.

-

Endpoint: The primary endpoints are the resolution of diarrhea and the reduction in oocyst shedding.

Pharmacokinetics and Metabolism

This compound is designed as a "soft drug" to be active in the gastrointestinal tract and rapidly metabolized upon absorption into the systemic circulation.[1]

| Parameter | Value | Species | Reference |

| Metabolism in Human Hepatocytes (t1/2) | < 3 min | Human | [4] |

| Plasma Protein Binding | 95.3% | Human | [4] |

| Plasma Protein Binding | 96.3% | Dog | [4] |

| Portal Vein AUC | 1,609 nMh | Rat | [5] |

| Systemic AUC | 39 nMh | Rat | [5] |

Table 3: Pharmacokinetic Properties of this compound

The significantly higher concentration of this compound in the portal vein compared to the systemic circulation confirms its extensive first-pass metabolism in the liver.[5] This pharmacokinetic profile supports the gut-restricted action of the drug and minimizes the potential for systemic side effects.

Metabolism Pathway

The primary metabolic pathway for this compound is ester hydrolysis, leading to the formation of an inactive carboxylic acid metabolite.[7]

Clinical Development

A Phase 1 clinical trial (NCT05275855) has been completed to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy adult volunteers.[4] The results of this study are not yet publicly available.

Conclusion

This compound is a promising therapeutic candidate for the treatment of cryptosporidiosis. Its potent and specific inhibition of Cryptosporidium PI(4)K, coupled with a gut-restricted pharmacokinetic profile, offers the potential for a highly effective and safe treatment. The robust preclinical data, demonstrating efficacy in both immunocompromised mouse and neonatal calf models, provide a strong rationale for its continued clinical development. This compound represents a significant advancement in the pursuit of a novel therapeutic intervention for a major global health challenge.

References

- 1. Cryptosporidium PI(4)K inhibitor this compound is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Calf Clinical Model of Cryptosporidiosis for Efficacy Evaluation of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. New mouse models for chronic Cryptosporidium infection in immunodeficient hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

Understanding the Gut-Restricted Nature of EDI048: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EDI048 is a novel, first-in-class, orally administered small molecule inhibitor of Cryptosporidium phosphatidylinositol 4-kinase (PI(4)K), a critical enzyme for the parasite's growth and replication. Developed as a "soft drug," this compound is specifically designed for the treatment of cryptosporidiosis, a severe diarrheal disease, particularly in pediatric populations. Its therapeutic strategy hinges on a gut-restricted profile, maximizing local efficacy at the site of infection within the gastrointestinal (GI) tract while minimizing systemic exposure to mitigate potential off-target effects. This technical guide provides an in-depth analysis of the preclinical data that elucidates the gut-restricted nature of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the key experimental findings that support its development as a targeted, non-systemic therapeutic agent.

Introduction: The "Soft Drug" Approach to Treating Cryptosporidiosis

Cryptosporidiosis, caused by the protozoan parasite Cryptosporidium, is a major cause of debilitating diarrheal disease, especially in young children and immunocompromised individuals.[1][2] The parasite primarily infects epithelial cells of the small intestine.[2] A significant challenge in treating this disease is the need for a therapeutic agent that can effectively target the parasite within the gut lumen and infected enterocytes without causing systemic toxicity. The inhibition of Cryptosporidium PI(4)K has been identified as a promising therapeutic strategy; however, the homology with human PI(4)K isoforms necessitates a drug design that avoids systemic activity.[2]

This compound was engineered as an oral "soft drug" to address this challenge.[2] The core principle of this approach is to design a molecule that is highly active at the site of infection but is rapidly metabolized into an inactive form upon absorption into the systemic circulation.[2] This design confers a high therapeutic index by maintaining potent local concentrations while keeping systemic exposure and the associated risk of toxicity negligible.[1][3] Preclinical studies have demonstrated that this compound's efficacy is driven by its local concentration in the GI tract, making systemic exposure unnecessary for its parasiticidal activity.[1][3]

Mechanism of Action: Inhibition of Cryptosporidium PI(4)K

This compound is a potent, ATP-competitive inhibitor of Cryptosporidium PI(4)K.[1][4] This enzyme plays a crucial role in the parasite's intracellular signaling and membrane trafficking, which are essential for its replication and survival within the host's intestinal epithelial cells.[3] By binding to the ATP-binding site of the parasite's PI(4)K, this compound disrupts the synthesis of phosphatidylinositol 4-phosphate (PI4P), a key lipid messenger involved in vesicular trafficking and membrane biology.[3][5] This disruption of a fundamental cellular process leads to the parasite's death.[2]

dot

Caption: Signaling pathway of this compound's mechanism of action.

Data Presentation: Preclinical Efficacy and Pharmacokinetics

The gut-restricted nature and efficacy of this compound are supported by a comprehensive set of preclinical data. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species/Target | Value | Reference |

| IC50 | Cryptosporidium PI(4)K | 3.3 nM | |

| EC50 | C. parvum | 47 nM | |

| EC50 | C. hominis | 50 nM | |

| Selectivity | Human PI(4)KIIIβ vs. CpPI(4)K | >300-fold | [3] |

Table 2: In Vitro Metabolic Stability of this compound

| System | Species | Half-life (t1/2) | Reference |

| Hepatocytes | Human | < 3 min | |

| Intestinal S9 | Human | 235 min | [3] |

Table 3: In Vivo Pharmacokinetics of this compound in Preclinical Models

| Species | Dose | Route | Cmax (nM) | AUC (nM·h) | Bioavailability (%) | Reference |

| Rat | 100 mg/kg | Oral | - | - | 0.4 - 5.6 | [3] |

| Dog | 25 mg/kg | Oral | - | - | 0.4 - 5.6 | |

| Mouse | 10 mg/kg | Oral | 8.4 | 20.4 | - | [3] |

| Rat (Portal Vein) | - | Oral | - | 1,609 | - | [3] |

| Rat (Systemic) | - | Oral | - | 39 | - | [3] |

Table 4: In Vivo Efficacy of this compound in Animal Models of Cryptosporidiosis

| Model | Dose | Regimen | Outcome | Reference |

| Immunocompromised Mouse | 1 mg/kg | - | 0.3 log reduction in oocyst shedding | [3] |

| 3 mg/kg | - | 1.1 log reduction in oocyst shedding | [3] | |

| 10 mg/kg | - | 3.1 log reduction in oocyst shedding | [3] | |

| Neonatal Calf | 10 mg/kg | b.i.d. for 3 days | Significant reduction in oocyst shedding and resolution of diarrhea | [1] |

Experimental Protocols

The following sections outline the generalized methodologies for the key experiments cited in this guide.

In Vitro Metabolism Assay in Hepatocytes

The metabolic stability of this compound was assessed using cryopreserved hepatocytes from various species, including humans.

-

Hepatocyte Preparation: Cryopreserved hepatocytes are thawed in a 37°C water bath and resuspended in pre-warmed incubation medium. Cell viability and density are determined using a method such as trypan blue exclusion. The cell suspension is diluted to a final concentration of approximately 1 x 106 viable cells/mL.

-

Compound Incubation: this compound is added to the hepatocyte suspension at a specified concentration (e.g., 1 µM). The incubation is carried out in a shaking water bath or on an orbital shaker at 37°C to ensure adequate mixing and aeration.

-

Time-Point Sampling: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination and Sample Processing: The enzymatic reaction in each aliquot is terminated by adding a cold organic solvent, such as acetonitrile, often containing an internal standard. The samples are then centrifuged to precipitate proteins.

-

LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound (this compound).

-

Data Analysis: The half-life (t1/2) of this compound is determined by plotting the natural logarithm of the percentage of the remaining parent compound against time.

dot

Caption: Workflow for in vitro metabolism assay.

Immunocompromised Mouse Model of Cryptosporidiosis

This model is used to evaluate the in vivo efficacy of anti-cryptosporidial agents in a host that cannot clear the infection naturally.

-

Animal Model: Typically, interferon-gamma knockout (IFN-γ KO) mice or other immunocompromised strains are used.

-

Infection: Mice are orally inoculated with Cryptosporidium parvum oocysts (e.g., 105 - 107 oocysts per mouse).

-

Treatment: Treatment with this compound or a vehicle control is initiated a few days post-infection. The compound is administered orally via gavage at various dose levels.

-

Monitoring: Fecal samples are collected daily or at regular intervals to monitor oocyst shedding. Body weight and clinical signs of disease are also recorded.

-

Quantification of Oocyst Shedding: Oocysts in the fecal samples are quantified using methods such as qPCR or immunofluorescence microscopy.

-

Efficacy Assessment: The efficacy of this compound is determined by comparing the reduction in oocyst shedding in the treated groups to the vehicle control group.

Neonatal Calf Model of Cryptosporidiosis

Neonatal calves are a clinically relevant model for pediatric cryptosporidiosis as they develop a self-limiting diarrheal disease that mimics the human condition.

-

Animal Model: Newborn calves, typically within 24-48 hours of birth, are used.

-

Infection: Calves are orally infected with a high dose of C. parvum oocysts.

-

Treatment: Treatment with this compound or a placebo is initiated upon the onset of clinical signs, such as diarrhea.

-

Clinical Assessment: Calves are monitored for clinical signs of disease, including fecal consistency (diarrhea score), hydration status, and general demeanor.

-

Oocyst Shedding: Fecal samples are collected to quantify oocyst shedding over the course of the study.

-

Efficacy Evaluation: The efficacy of this compound is assessed based on the improvement in clinical scores (e.g., resolution of diarrhea) and the reduction in the magnitude and duration of oocyst shedding compared to the placebo group.

The Gut-Restricted Profile of this compound

The gut-restricted nature of this compound is a result of its "soft drug" design, which combines high intestinal stability with rapid systemic clearance. This is achieved through a chemical structure that is susceptible to rapid metabolism by enzymes in the liver.

Upon oral administration, this compound remains largely intact within the GI tract, where it exerts its parasiticidal effect on Cryptosporidium.[4] The portion of the drug that is absorbed into the portal circulation is then rapidly metabolized in the liver, primarily through ester hydrolysis, to an inactive carboxylic acid metabolite.[3] This extensive first-pass metabolism results in very low systemic exposure to the active parent drug.[3]

Pharmacokinetic studies in rats with portal vein cannulation have demonstrated this phenomenon directly, showing that the concentration of this compound in the portal vein is approximately 40-fold higher than in the systemic circulation.[3] This high ratio of local (gut and portal vein) to systemic exposure is the hallmark of a gut-restricted drug and is fundamental to the safety profile of this compound.

dot

Caption: Logical relationship of this compound's gut-restriction.

Conclusion

This compound represents a significant advancement in the development of therapeutics for cryptosporidiosis. Its design as a gut-restricted "soft drug" allows for potent local activity against Cryptosporidium in the GI tract while minimizing systemic exposure and the potential for off-target toxicity. The preclinical data strongly support this profile, demonstrating high in vitro potency, rapid hepatic metabolism, and a stark contrast between high local concentrations and negligible systemic levels. Efficacy in both immunocompromised mouse and neonatal calf models further validates this approach, showing that gastrointestinal exposure is both necessary and sufficient for its therapeutic effect. These characteristics make this compound a promising candidate for a safe and effective treatment for cryptosporidiosis, particularly in vulnerable pediatric populations. Further clinical development will be crucial to confirm these findings in humans.

References

Methodological & Application

EDI048: Application Notes and Protocols for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

EDI048 is a first-in-class, orally administered "soft drug" designed to treat pediatric cryptosporidiosis, a diarrheal disease caused by the protozoan parasites Cryptosporidium parvum and Cryptosporidium hominis.[1][2] Developed by Novartis, this compound is a potent and selective inhibitor of Cryptosporidium phosphatidylinositol 4-kinase (PI(4)K), an enzyme essential for parasite membrane synthesis and replication.[1][2] Its "soft drug" design allows for high concentrations in the gastrointestinal tract, the site of infection, while minimizing systemic exposure through rapid metabolism in the liver.[1][2][3] This targeted approach aims to provide a safe and effective treatment for vulnerable pediatric populations.[3]

These application notes provide a summary of the in vitro properties of this compound and detailed protocols for its study in a laboratory setting.

Data Presentation

In Vitro Activity of this compound

| Parameter | Species/Cell Line | Value | Reference |

| PI(4)K Inhibition (IC50) | Cryptosporidium | 3.3 nM | [4] |

| Cytopathic Effect (EC50) | C. parvum in HCT-8 cells | 47 nM | [4] |

| C. hominis in HCT-8 cells | 50 nM | [4] | |

| Parasiticidal Activity | C. parvum | 27 nM (max activity) | [4] |

In Vitro Metabolism and Pharmacokinetics of this compound

| Parameter | System | Value | Reference |

| Metabolism Half-life (t½) | Human Hepatocytes | < 3 min | [4] |

| Plasma Protein Binding | Human | 95.3% | [4] |

| Dog | 96.3% | [4] |

Signaling Pathway

This compound acts as an ATP-competitive inhibitor of Cryptosporidium PI(4)K.[5] This enzyme is crucial for the phosphorylation of phosphatidylinositol to phosphatidylinositol 4-phosphate (PI4P), a key component of cellular membranes and a regulator of membrane trafficking. By inhibiting PI(4)K, this compound disrupts parasite membrane synthesis, which is vital for its replication and survival.[1]

Caption: Mechanism of action of this compound.

Experimental Protocols

Cryptosporidium in vitro Culture and Infection of HCT-8 Cells

This protocol describes the propagation of Cryptosporidium parvum or hominis in the human ileocecal adenocarcinoma cell line HCT-8.

Materials:

-

HCT-8 cells (ATCC CCL-244)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

L-glutamine

-

HEPES buffer

-

Cryptosporidium oocysts

-

10 mM HCl

-

200 µM sodium taurocholate

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

Procedure:

-

Cell Culture: Maintain HCT-8 cells in RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, and 15 mM HEPES at 37°C in a 5% CO2 incubator. Passage cells every 2-3 days.

-

Oocyst Preparation: To promote excystation, pre-treat Cryptosporidium oocysts with 10 mM HCl for 10 minutes at 37°C, followed by incubation with 200 µM sodium taurocholate for 10 minutes at 15°C.[6]

-

Infection: Seed HCT-8 cells in 96-well plates to achieve 60-80% confluency. Add the pre-treated oocysts to the wells at a desired multiplicity of infection (e.g., 10^5 oocysts/well).[6]

-

Incubation: Incubate the infected cells for 4 hours at 37°C in a 5% CO2 incubator to allow for parasite invasion.[6]

-

Washing: After the infection period, gently wash the cell monolayers with PBS to remove unexcysted oocysts and free sporozoites.[6]

-

Drug Treatment: Add fresh culture medium containing serial dilutions of this compound or vehicle control (DMSO) to the infected cells.

Caption: Experimental workflow for in vitro infection.

Cytopathic Effect (CPE) Assay

This assay indirectly measures the anti-cryptosporidial activity of this compound by quantifying the viability of the host HCT-8 cells.

Materials:

-

Infected HCT-8 cells treated with this compound (from Protocol 1)

-

CellTiter-Glo® 2.0 Assay kit (or similar ATP-based viability assay)

-

Luminometer

Procedure:

-

Incubation: Following 48 hours of incubation with this compound, allow the 96-well plates to equilibrate to room temperature.

-

Reagent Addition: Add CellTiter-Glo® 2.0 reagent to each well according to the manufacturer's instructions.

-

Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: The reduction in cytopathic effect (i.e., increased cell viability) is proportional to the anti-cryptosporidial activity of this compound. Calculate EC50 values by plotting the luminescence signal against the log of the this compound concentration.

PI(4)K Inhibition Assay

This biochemical assay measures the direct inhibitory effect of this compound on Cryptosporidium PI(4)K activity.

Materials:

-

Recombinant Cryptosporidium PI(4)K enzyme

-

PI(4)P substrate

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Luminometer

Procedure:

-

Reaction Setup: In a 96-well plate, combine the PI(4)K enzyme, PI(4)P substrate, and kinase assay buffer.

-

Inhibitor Addition: Add serial dilutions of this compound or vehicle control to the reaction wells and pre-incubate for 10 minutes at room temperature.

-

Initiate Reaction: Start the kinase reaction by adding ATP to each well. Incubate for 1 hour at room temperature.

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This involves adding ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.

-

Measurement: Measure the luminescence, which is proportional to the amount of ADP generated and thus the PI(4)K activity.

-

Data Analysis: Calculate the percent inhibition of PI(4)K activity at each this compound concentration and determine the IC50 value.

In Vitro Metabolism Assay using Human Liver Microsomes or Hepatocytes

This protocol assesses the metabolic stability of this compound.

Materials:

-

Cryopreserved human liver microsomes or hepatocytes

-

NADPH regenerating system (for microsomes)

-

Incubation buffer (e.g., potassium phosphate buffer)

-

This compound

-

Acetonitrile (for reaction quenching)

-

LC-MS/MS system

Procedure:

-

Preparation: Thaw the cryopreserved microsomes or hepatocytes according to the supplier's instructions. Prepare the incubation mixture containing the buffer and either the microsomes and NADPH regenerating system or the hepatocyte suspension.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Add this compound to the mixture to start the metabolic reaction.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.

-

Sample Processing: Centrifuge the quenched samples to pellet the protein. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the remaining concentration of this compound in the supernatant at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear regression line corresponds to the elimination rate constant, from which the in vitro half-life (t½) can be calculated.

Caption: Workflow for in vitro metabolism assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound, a first-in-class oral soft-drug Cp PI(4)Ki for the treatment of pediatric cryptosporidiosis - American Chemical Society [acs.digitellinc.com]

- 3. Cryptosporidium PI(4)K inhibitor this compound is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novartis discloses a novel soft-drug strategy for cryptosporidiosis | BioWorld [bioworld.com]

- 5. drughunter.com [drughunter.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vivo Application of EDI048 in Mouse Models of Cryptosporidiosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, poses a significant threat to global health, particularly affecting young, malnourished children and immunocompromised individuals.[1][2][3] The limitations of the current standard of care, nitazoxanide, in these vulnerable populations necessitate the development of more effective therapeutics.[3][4] EDI048 is a novel, potent, and gut-restricted inhibitor of Cryptosporidium phosphatidylinositol 4-kinase (PI(4)K), a crucial enzyme for parasite membrane synthesis.[1][3][5] This "soft-drug" is designed to act locally in the gastrointestinal tract and undergo rapid metabolism upon absorption, minimizing systemic exposure and potential side effects.[1][3][5] Preclinical studies in mouse models of cryptosporidiosis have demonstrated the efficacy of this compound in reducing parasite burden and resolving clinical signs of the disease.[1][2]

These application notes provide a comprehensive overview of the in vivo application of this compound in mouse models of cryptosporidiosis, including detailed experimental protocols and a summary of key efficacy data.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from in vitro and in vivo preclinical studies.

| Parameter | Value | Species/System | Reference |

| In Vitro Efficacy | |||

| PI(4)K IC50 | 3.3 nM | Cryptosporidium lipid kinase | [6] |

| EC50 (C. parvum) | 47 nM | Cytopathic effect assay | [6] |

| EC50 (C. hominis) | 50 nM | Cytopathic effect assay | [6] |

| Max. parasiticidal activity | 27 nM | C. parvum | [6] |

| In Vivo Efficacy (Mouse Model) | |||

| Dosage | 10 mg/kg b.i.d. | Immunocompromised mice | [4][6] |

| Treatment Duration | 7 days | Immunocompromised mice | [4] |

| Outcome | ~100% reduction in parasite load | Immunocompromised mice | [4] |

| Significant reduction in fecal oocysts and improved diarrhea | Immunocompromised mice | [6] | |

| Pharmacokinetics | |||

| Metabolism | Rapid in human hepatocytes (t½ < 3 min) | In vitro | [6] |

| Systemic Exposure | Negligible circulating concentrations | Immunocompromised mice | [1][2] |

| GI Absorption | High | Rats (100 mg/kg) | [6] |

| Clearance | Very fast | Rats (100 mg/kg) | [6] |

Experimental Protocols

Immunocompromised Mouse Model of Cryptosporidiosis

This protocol describes the establishment of an immunocompromised mouse model to evaluate the in vivo efficacy of this compound against Cryptosporidium infection.

Materials:

-

Immunocompromised mice (e.g., IFN-γ knockout or SCID mice)

-

Cryptosporidium parvum oocysts

-

This compound

-

Vehicle for this compound administration (e.g., appropriate suspension vehicle)

-

Oral gavage needles

-

Fecal collection tubes

-

Microscope

-

Flow cytometer (for oocyst quantification)

Procedure:

-

Animal Acclimatization: House immunocompromised mice in a specific pathogen-free facility for at least one week to acclimatize before the start of the experiment.

-

Infection:

-

Prior to infection, confirm the viability of C. parvum oocysts.

-

Infect mice via oral gavage with a specified number of oocysts (e.g., 5 x 10^6 oocysts/mouse).

-

-

Treatment:

-